molecular formula C9H18O B3004798 2-(1-Methylcyclopentyl)propan-1-ol CAS No. 2248308-32-7

2-(1-Methylcyclopentyl)propan-1-ol

Cat. No.: B3004798
CAS No.: 2248308-32-7
M. Wt: 142.242
InChI Key: ZWVXWYJMYJGHIY-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopentyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopentane ring substituted with a methyl group and a propan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopentyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-methylcyclopentene with propanal in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propan-1-ol chain to the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides, amines, or other substituted derivatives.

Scientific Research Applications

2-(1-Methylcyclopentyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A simple alcohol with a similar propan-1-ol chain but lacking the cyclopentane ring.

    Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group but lacks the propan-1-ol chain.

    2-Methylcyclopentanol: Similar structure but with a different substitution pattern on the cyclopentane ring.

Uniqueness

2-(1-Methylcyclopentyl)propan-1-ol is unique due to its combination of a cyclopentane ring and a propan-1-ol chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(1-methylcyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(7-10)9(2)5-3-4-6-9/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVXWYJMYJGHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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